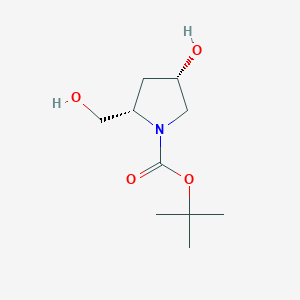
Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound is used in various applications and research areas .
Molecular Structure Analysis
The InChI code for Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical And Chemical Properties Analysis
Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a molecular weight of 231.29 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional information or experimental data.Applications De Recherche Scientifique
Structural and Conformational Analysis
Structural Analysis in Crystallography : Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives have been used in crystallography to determine molecular structures. For example, the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized using X-ray diffraction studies (Naveen et al., 2007).
Conformational Analysis in Organic Chemistry : The motional restrictions of the proline pyrrolidine ring in compounds like tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate are crucial for inducing specific conformations in peptides and proteins. For example, locked conformations for the proline pyrrolidine ring were studied through the synthesis and analysis of cis- and trans-4-tert-butylprolines (Koskinen et al., 2005).
Synthesis and Chemical Reactions
Synthesis of Derivatives and Intermediates : This compound is used in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).
Involvement in Catalytic Reactions : The compound and its derivatives have been used in various catalytic reactions, such as the platinum-catalyzed asymmetric hydroformylation of olefins (Stille et al., 1991).
Applications in Organic Synthesis
- Asymmetric Synthesis : The compound is used in the asymmetric synthesis of various chemicals. For example, asymmetric synthesisof a key intermediate for the synthesis of pyrrolidine azasugars was reported, starting with tert-butyl(2R,3R,4S)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-5-oxopyrrolidine-1-carboxylate (Huang, 2011).
Role in High-Throughput Parallel Synthesis : This compound has been used in high-throughput parallel synthesis for rapid structure-activity relationship (SAR) studies. For instance, it was involved in the synthesis of influenza neuraminidase inhibitors (Wang et al., 2001).
Enantioselective Synthesis : It plays a role in the enantioselective synthesis of complex molecules. The synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid demonstrates its application in enantioselective nitrile anion cyclization (Chung et al., 2005).
Pharmacological Research
- Inhibitor Synthesis : Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives have been synthesized as potential inhibitors for various enzymes and receptors. For example, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid was identified as a potent inhibitor of influenza neuraminidase (Wang et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJNFQNQLMGUTQ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442442 | |
| Record name | tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
191280-88-3 | |
| Record name | tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

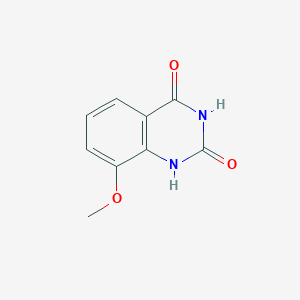
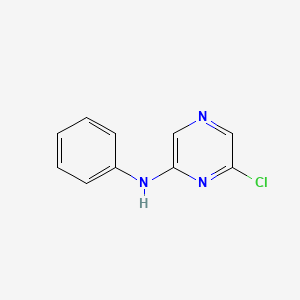
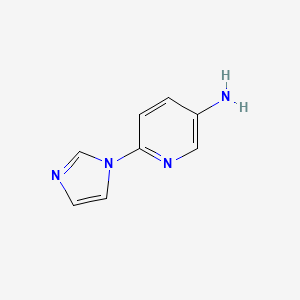
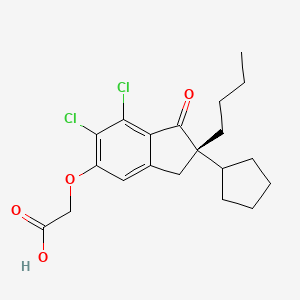
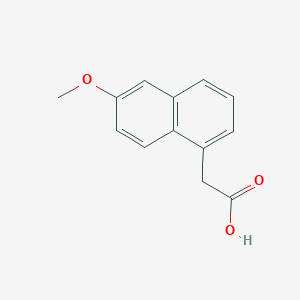
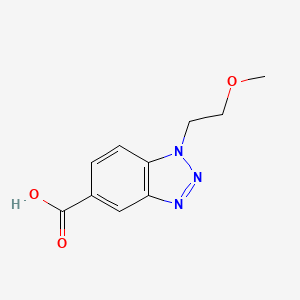
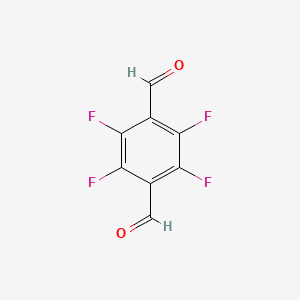
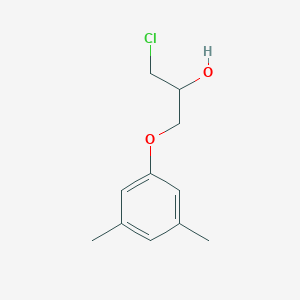
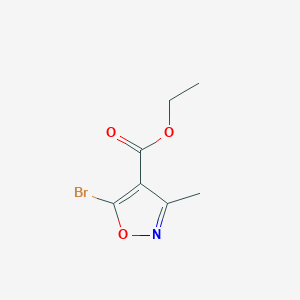
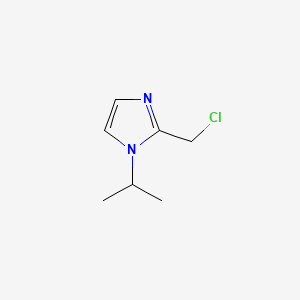
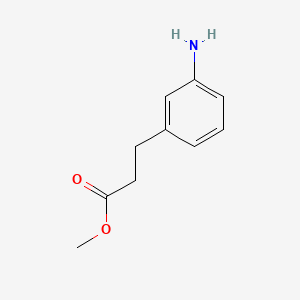
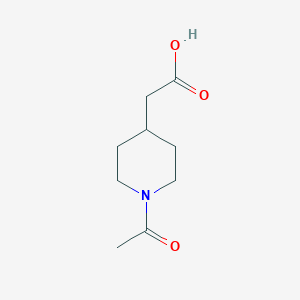
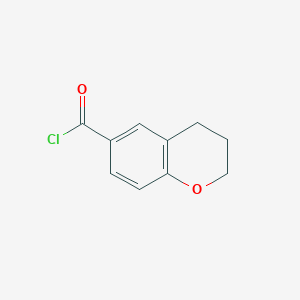
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)